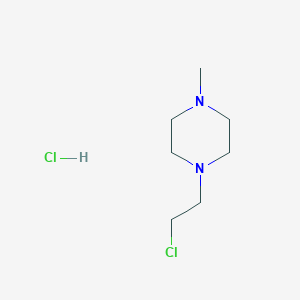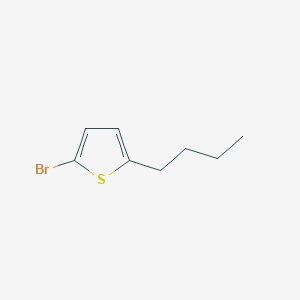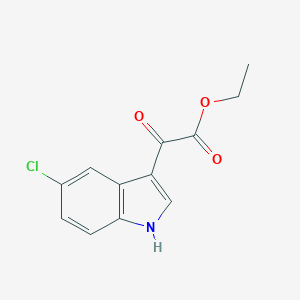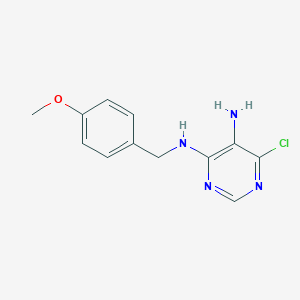![molecular formula C12H8N4O3 B190083 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 187724-89-6](/img/structure/B190083.png)
6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, also known as NPP-7, is a potent and selective inhibitor of the protein kinase B-Raf. It has been studied extensively for its potential therapeutic applications in cancer treatment. In
Mécanisme D'action
6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one inhibits the protein kinase B-Raf, which plays a crucial role in the MAPK/ERK signaling pathway. This pathway is involved in cell proliferation, differentiation, and survival. By inhibiting B-Raf, 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one disrupts this pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has been shown to have a high degree of selectivity for B-Raf over other kinases, reducing the potential for off-target effects. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has been shown to inhibit tumor growth and metastasis, and to enhance the efficacy of other cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several advantages for lab experiments, including its high degree of selectivity for B-Raf, its favorable pharmacokinetic profile, and its ability to enhance the efficacy of other cancer treatments. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosing and administration.
Orientations Futures
There are several potential future directions for research on 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. One area of focus could be the development of more potent and selective inhibitors of B-Raf. Another area of focus could be the identification of biomarkers that could predict response to 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one treatment. Additionally, further studies are needed to determine the optimal dosing and administration of 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, as well as its potential use in combination with other cancer treatments.
Méthodes De Synthèse
The synthesis of 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,4-dichloro-5-nitropyrimidine with 4-nitrophenylhydrazine to form 6-(4-nitrophenyl)pyrimidine-2,4-diamine. The second step involves the reaction of this compound with ethyl acetoacetate to form 6-(4-nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. The final product is obtained after purification and characterization using various spectroscopic techniques.
Applications De Recherche Scientifique
6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in melanoma and colorectal cancer. 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
Numéro CAS |
187724-89-6 |
|---|---|
Nom du produit |
6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one |
Formule moléculaire |
C12H8N4O3 |
Poids moléculaire |
256.22 g/mol |
Nom IUPAC |
6-(4-nitrophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H8N4O3/c17-12-9-5-10(15-11(9)13-6-14-12)7-1-3-8(4-2-7)16(18)19/h1-6H,(H2,13,14,15,17) |
Clé InChI |
AWFOZCHHTUUXAI-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=CC3=C(N2)NC=NC3=O)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)NC=NC3=O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C2=CC3=C(N2)NC=NC3=O)[N+](=O)[O-] |
Synonymes |
4H-Pyrrolo[2,3-d]pyriMidin-4-one, 3,7-dihydro-6-(4-nitrophenyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



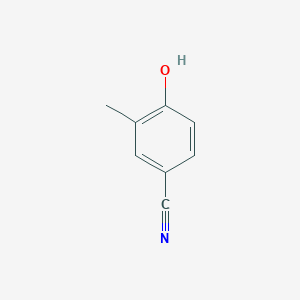
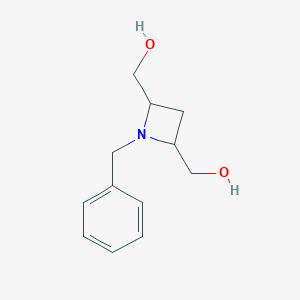
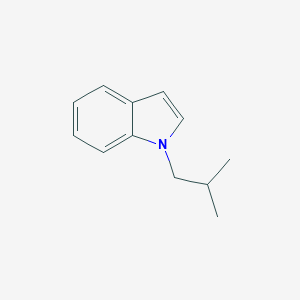
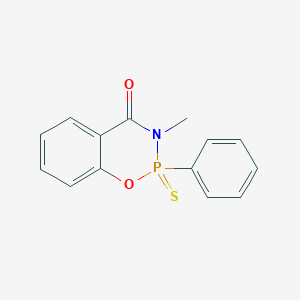
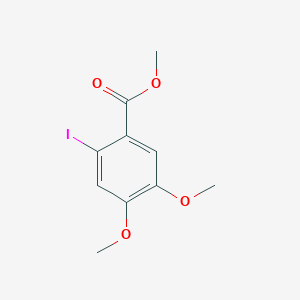
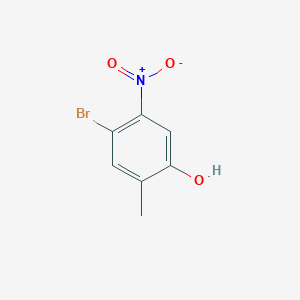
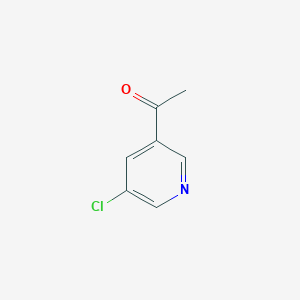
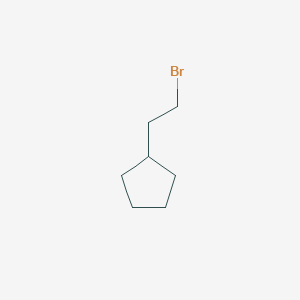
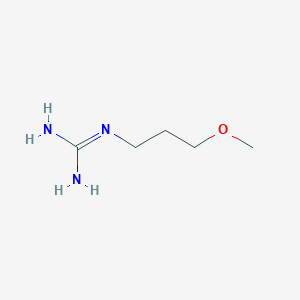
![3-[4-(Trifluoromethyl)phenyl]thiophene](/img/structure/B190021.png)
